2-[(Pyridazin-3-yl)amino]ethan-1-ol 2-[(Pyridazin-3-yl)amino]ethan-1-ol
Brand Name: Vulcanchem
CAS No.: 1247645-02-8
VCID: VC7093089
InChI: InChI=1S/C6H9N3O/c10-5-4-7-6-2-1-3-8-9-6/h1-3,10H,4-5H2,(H,7,9)
SMILES: C1=CC(=NN=C1)NCCO
Molecular Formula: C6H9N3O
Molecular Weight: 139.158

2-[(Pyridazin-3-yl)amino]ethan-1-ol

CAS No.: 1247645-02-8

Cat. No.: VC7093089

Molecular Formula: C6H9N3O

Molecular Weight: 139.158

* For research use only. Not for human or veterinary use.

2-[(Pyridazin-3-yl)amino]ethan-1-ol - 1247645-02-8

Specification

CAS No. 1247645-02-8
Molecular Formula C6H9N3O
Molecular Weight 139.158
IUPAC Name 2-(pyridazin-3-ylamino)ethanol
Standard InChI InChI=1S/C6H9N3O/c10-5-4-7-6-2-1-3-8-9-6/h1-3,10H,4-5H2,(H,7,9)
Standard InChI Key KVMHQQXWCGRSSO-UHFFFAOYSA-N
SMILES C1=CC(=NN=C1)NCCO

Introduction

Chemical Identity and Structural Properties

2-[(Pyridazin-3-yl)amino]ethan-1-ol, systematically named 3,6-bis(2-hydroxyethylamino)pyridazine, is characterized by a pyridazine ring substituted at the 3- and 6-positions with ethanolamine groups . Its IUPAC name reflects the presence of two hydroxyethylamino side chains, which confer hydrophilicity and hydrogen-bonding capacity. The compound’s structural features are critical for its biological interactions, particularly in binding to kinase domains.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC8H14N4O2\text{C}_8\text{H}_{14}\text{N}_4\text{O}_2
Molecular Weight198.22 g/mol
CAS Registry Number65456-22-6
Synonyms3,6-Bis(2-hydroxyethylamino)pyridazine; 2,2'-(3,6-Pyridazinediyldiimino)bisethanol

The compound’s stability under physiological conditions and solubility in polar solvents like water and ethanol make it suitable for biochemical assays .

Synthesis and Structural Characterization

Synthetic Routes

The synthesis of 2-[(Pyridazin-3-yl)amino]ethan-1-ol typically begins with 3,6-dichloropyridazine, which undergoes nucleophilic substitution with ethanolamine. A reported method involves refluxing 3,6-dichloropyridazine with excess ethanolamine in acetic acid, yielding the bis-substituted product . Spectroscopic techniques such as 1H^1\text{H}-NMR and IR confirm the structure:

  • 1H^1\text{H}-NMR: Signals at δ 2.35 ppm (CH3_3 of ethanolamine) and δ 3.50–3.89 ppm (CH2_2 groups) .

  • IR: O–H stretching at 3300–3500 cm1^{-1} and C–N vibrations at 1250–1350 cm1^{-1} .

Derivative Synthesis

This compound serves as a scaffold for antitumor agents. For example, reaction with isothiocyanates or acyl chlorides yields derivatives like 5b (ethyl 1-(3-(2-hydroxyethylamino)pyridazin-6-yl)-1H-1,2,3-triazole-4-carboxylate), which showed 92.2% inhibition of VEGFR-2 kinase .

Pharmacological Applications

Antiangiogenic Activity

2-[(Pyridazin-3-yl)amino]ethan-1-ol derivatives exhibit potent VEGFR-2 kinase inhibition, a key mechanism in blocking tumor angiogenesis. Compound 5b reduced viability of HCT-116 colon cancer cells by 85% at 10 µM and inhibited VEGFR-2 by 92.2% . Molecular docking studies reveal interactions with Cys 917 and Glu 883 in the ATP-binding pocket, mimicking natural ligand binding .

Table 2: Biological Activity of Select Derivatives

CompoundIC50_{50} (HCT-116)VEGFR-2 Inhibition (%)
5b1.8 µM92.2
4b3.2 µM87.4
6a4.5 µM91.5

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